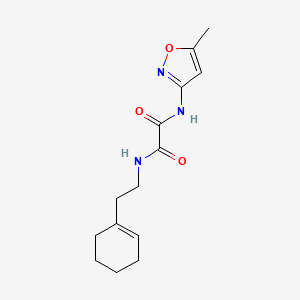

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents: a 2-(cyclohex-1-en-1-yl)ethyl group and a 5-methylisoxazol-3-yl moiety.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10-9-12(17-20-10)16-14(19)13(18)15-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8H2,1H3,(H,15,18)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMJGFBJDACYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the cyclohexene derivative: Starting with cyclohexene, an alkylation reaction introduces the ethyl group at the 1-position.

Isoxazole formation: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

Oxalamide formation: The final step involves the condensation of the cyclohexene derivative with the isoxazole derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, emphasizing substituent effects, metabolic pathways, and toxicological profiles.

Structural and Functional Analogues

Metabolic and Toxicological Profiles

- Metabolism: Target Compound: Likely undergoes oxidation of the cyclohexene ring (e.g., epoxidation) and conjugation of the isoxazole moiety. The absence of hydrolyzable ester/amide groups in the substituents (cf. No. 1776 ) suggests resistance to hydrolysis. S336/No. 1768: Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating oxidative or conjugative pathways dominate . No. 1776: Hydrolyzed via ester cleavage in pancreatic juice and liver homogenates, contrasting with the stability of other oxalamides .

- Target Compound: Toxicity data absent, but structural features (e.g., cyclohexene) may influence metabolite profiles. Isoxazole rings are generally metabolically stable but may introduce idiosyncratic toxicity risks.

Key Structural and Functional Differences

- Substituent Effects: Cyclohexene vs. Isoxazole vs. Pyridine/Pyrazole: The 5-methylisoxazole moiety may offer stronger hydrogen-bonding interactions than pyridine (S336) or pyrazole (Compound 11), influencing target affinity .

Applications :

- Flavoring agents (e.g., S336) prioritize rapid metabolism and low bioaccumulation, whereas pharmaceutical analogs (e.g., Compound 11) emphasize target specificity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.